1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Overview
Description
1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and an amide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl and ethylphenyl groups through various organic reactions. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide: Differing by the presence of a methyl group instead of an ethyl group.
1-(4-{2-[(4-phenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide: Lacking the ethyl group on the phenyl ring
Properties
IUPAC Name |
1-[4-[2-(4-ethylanilino)-2-oxoethoxy]phenyl]-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O4/c1-2-21-8-10-24(11-9-21)31-27(33)20-36-26-14-12-25(13-15-26)32-19-23(18-28(32)34)29(35)30-17-16-22-6-4-3-5-7-22/h3-15,23H,2,16-20H2,1H3,(H,30,35)(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAJETMSZLZZLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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